REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:14])[C:4]([C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=1)([CH3:6])[CH3:5].[I-:15].[Na+].CNCCNC>O1CCOCC1.CCOC(C)=O.[Cu]I>[CH3:1][O:2][C:3](=[O:14])[C:4]([C:7]1[CH:12]=[CH:11][C:10]([I:15])=[CH:9][CH:8]=1)([CH3:6])[CH3:5] |f:1.2|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
COC(C(C)(C)C1=CC=C(C=C1)Br)=O
|
Name
|
|
Quantity
|
0.53 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0.04 mL
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
copper(I) iodide
|
Quantity
|
34 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 110° C. for 12 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
WASH
|
Details
|
washed with 5% ammonia and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |